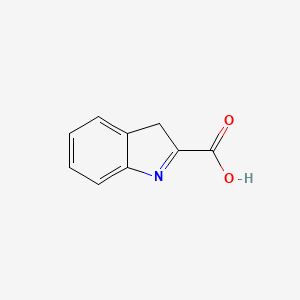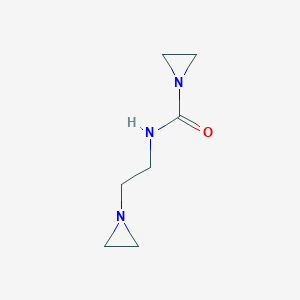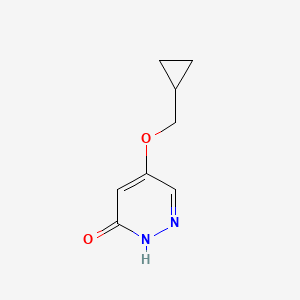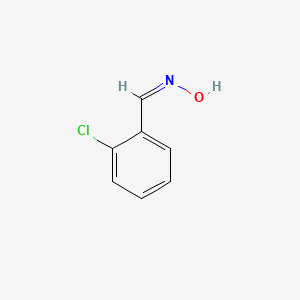
3H-Indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indole-2-carboxylic acid: is a heterocyclic aromatic organic compound with a molecular formula of C9H7NO2. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The indole nucleus is known for its presence in various biologically active compounds, making this compound an important compound in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3H-Indole-2-carboxylic acid can be synthesized through several methods. One common method involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which gives indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of palladium-catalyzed Larock indole synthesis, which utilizes a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3H-Indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
3H-Indole-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3H-Indole-2-carboxylic acid involves its interaction with specific molecular targets. For example, as an HIV-1 integrase inhibitor, the indole nucleus of the compound chelates with two magnesium ions within the active site of the integrase enzyme, thereby inhibiting the strand transfer process essential for viral replication . This chelation disrupts the enzyme’s function and prevents the integration of viral DNA into the host genome.
Comparación Con Compuestos Similares
- Indole-3-carboxylic acid
- Indole-2-carboxylic acid
- Indole-3-acetic acid
Comparison: 3H-Indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to indole-3-carboxylic acid and indole-2-carboxylic acid, this compound exhibits different reactivity and binding affinities with molecular targets. Indole-3-acetic acid, a natural plant hormone, differs significantly in its biological role and applications .
Propiedades
Número CAS |
294636-73-0 |
|---|---|
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
3H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,11,12) |
Clave InChI |
UDFORAXSNZZHCQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2N=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)


![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)

![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)


![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)


